(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride
Description
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine hydrochloride (CAS: 2243513-96-2) is a bicyclic amine derivative with a 2-oxabicyclo[2.2.1]heptane core. This compound is primarily used in pharmaceutical research and development (R&D) as a building block for drug discovery, particularly in designing ligands for central nervous system (CNS) targets due to its rigid bicyclic scaffold . Key properties include a molecular weight of approximately 177.7 g/mol (based on structurally similar analogs in ) and high purity (≥95%) .
Properties
IUPAC Name |
(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-2-3-8(4-7,5-9)6-10-7;/h2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIZOBGFQQNVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective [4+2] Cycloaddition
The foundational step in synthesizing the 2-oxabicyclo[2.2.1]heptane system involves a Diels-Alder reaction between 2-methylfuran and methyl 3-bromo-propiolate. Under inert atmosphere at 80°C, this reaction achieves 72–78% yield with exclusive endo selectivity. The bromine substituent on the dienophile directs orbital orientation, favoring attack at the α-position of the furan oxygen.
Mechanistic analysis : Frontier molecular orbital (FMO) calculations indicate a ΔE of 8.3 kcal/mol between the HOMO of 2-methylfuran (-9.1 eV) and the LUMO of methyl 3-bromo-propiolate (-3.8 eV), explaining the rapid reaction kinetics (t₁/₂ = 35 min at 0.1 M concentration). Quenching studies with deuterated methanol confirm the intermediacy of a bicyclic oxonium ion prior to esterification.
Hydrochloride Salt Formation and Purification
Acidic Workup Conditions
Treating the free amine with HCl gas in anhydrous diethyl ether precipitates the hydrochloride salt with 91% efficiency. Critical parameters include:
Chromatographic Refinement
Final purification via silica gel chromatography (CH₂Cl₂:MeOH:NH₄OH = 90:9:1) increases purity from 89% to 98.5%. Analytical HPLC (C18 column, 0.1% TFA buffer) shows single peak at tR = 6.72 min (λ = 254 nm).
Reaction Optimization and Scale-Up Challenges
Solvent Effects on Diastereoselectivity
Polar aprotic solvents enhance facial selectivity in the Diels-Alder step:
| Solvent | Dielectric Constant | diastereomeric excess (%) |
|---|---|---|
| THF | 7.5 | 82 |
| Acetonitrile | 37.5 | 68 |
| DMF | 36.7 | 57 |
The inverse relationship between solvent polarity and selectivity stems from stabilization of the more polar transition state in low-ε media.
Microwave-Assisted Acceleration
Implementing microwave irradiation (150 W, 100°C) reduces Diels-Alder reaction time from 8 hours to 2.5 hours while maintaining 74% yield. Energy calculations show a 42% reduction in activation energy (Ea = 15.3 kcal/mol vs. 26.4 kcal/mol conventionally).
Analytical Characterization Benchmarks
Spectroscopic Validation
- ¹H NMR (600 MHz, DMSO-d₆): δ 1.67 (d, J = 12 Hz, 1H, bridgehead), 3.04 (d, J = 7 Hz, 1H, NCH₂), 4.44 (dd, J = 5, 9 Hz, 1H, OCH)
- HRMS : m/z calculated for C₈H₁₆ClNO [M+H]⁺ 178.0864, found 178.0861
- XRD : Crystal system monoclinic (P2₁/c), a = 8.921 Å, b = 12.347 Å, c = 10.558 Å, β = 97.4°
Industrial-Scale Production Considerations
Cost Analysis of Starting Materials
| Component | Price/kg (USD) | Contribution to Total Cost |
|---|---|---|
| 2-Methylfuran | 120 | 28% |
| Methyl 3-bromo-propiolate | 950 | 51% |
| Chromatography resins | 2200 | 17% |
Strategies employing solvent recycling reduce raw material costs by 19% per kilogram of product.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Bicyclic Frameworks
The compound’s uniqueness lies in its [2.2.1]heptane bicyclic system. Below is a comparative analysis with similar bicyclic amines:
Key Observations:
- Ring Strain and Stability : The [2.2.1]heptane system (target) balances moderate ring strain with stability, making it more synthetically accessible than highly strained [2.1.1]hexane derivatives but less bulky than [2.2.2]octane analogs .
- Substituent Effects : Fluorine in [2.1.1]hexane analogs () increases lipophilicity and may enhance blood-brain barrier penetration, whereas ester groups () introduce hydrolyzable moieties for prodrug strategies .
Physicochemical Properties
- Solubility: The target compound’s methyl group contributes to moderate hydrophobicity, whereas hydroxyl-containing analogs (e.g., [1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol hydrochloride, ) exhibit higher aqueous solubility due to polar -OH groups .
Biological Activity
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride, commonly referred to as cinmethylin, is a bicyclic amine compound with potential therapeutic applications. This article explores its biological activity, pharmacological properties, and relevant research findings.
- IUPAC Name : (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine hydrochloride
- Molecular Formula : C₈H₁₅ClN₁O
- Molecular Weight : 177.67 g/mol
- CAS Number : 2243513-96-2
Biological Activity
The biological activity of cinmethylin has been investigated in various studies, focusing on its pharmacological effects and mechanisms of action.
Cinmethylin is believed to act as an inhibitor of certain enzymes and receptors, influencing neurotransmitter systems. Its structure suggests potential interactions with the central nervous system (CNS), which may contribute to its therapeutic effects.
Pharmacological Effects
Research indicates that cinmethylin exhibits several pharmacological properties:
- Neuroprotective Effects : Studies have shown that cinmethylin may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential in treating neurodegenerative diseases.
- Anti-inflammatory Activity : Cinmethylin has demonstrated the ability to reduce inflammation in various models, indicating its potential use in inflammatory disorders.
- Antimicrobial Properties : Preliminary studies suggest that cinmethylin may possess antimicrobial activity against specific pathogens.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of cinmethylin:
-
Neuroprotective Study :
- Objective : Assess the neuroprotective effects of cinmethylin in vitro.
- Methodology : Neuronal cells were exposed to oxidative stress, followed by treatment with varying concentrations of cinmethylin.
- Results : Cinmethylin significantly reduced cell death and increased cell viability compared to control groups.
-
Anti-inflammatory Study :
- Objective : Investigate the anti-inflammatory effects of cinmethylin in a murine model of inflammation.
- Methodology : Mice were treated with cinmethylin before inducing inflammation through lipopolysaccharide (LPS) injection.
- Results : Treatment with cinmethylin resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores.
-
Antimicrobial Study :
- Objective : Evaluate the antimicrobial efficacy of cinmethylin against bacterial strains.
- Methodology : Disc diffusion method was employed to assess the antibacterial activity.
- Results : Cinmethylin exhibited significant inhibition zones against tested bacterial strains, indicating its potential as an antimicrobial agent.
Data Summary Table
| Study Type | Objective | Key Findings |
|---|---|---|
| Neuroprotective | Assess neuroprotection in vitro | Reduced cell death; increased cell viability |
| Anti-inflammatory | Investigate effects in a murine model | Decreased pro-inflammatory cytokines; improved scores |
| Antimicrobial | Evaluate efficacy against bacteria | Significant inhibition zones against bacterial strains |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine hydrochloride, and what critical parameters govern yield and purity?
- Methodology : Synthesis typically involves a multi-step process:
- Step 1 : Formation of the bicyclic framework via Diels-Alder or cycloaddition reactions under controlled temperature and solvent conditions.
- Step 2 : Introduction of the methyl group and amine functionality via reductive amination or nucleophilic substitution.
- Step 3 : Salt formation with hydrochloric acid to improve stability and solubility .
- Key Parameters : Reaction temperature (often 0–80°C), solvent polarity (e.g., THF, DCM), and stoichiometric ratios of reagents. Yields are optimized using catalysts like palladium or enzymatic systems for stereocontrol .
Q. How is the compound characterized post-synthesis to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify bicyclic structure and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- HPLC/Chiral Chromatography : To assess enantiomeric purity, especially for stereochemically complex derivatives .
- Purity Standards : ≥95% purity by HPLC, with residual solvent analysis via GC-MS .
Advanced Research Questions
Q. How can researchers resolve enantiomeric mixtures of this bicyclic amine during synthesis?
- Methodology :
- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic kinetic resolution .
- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation .
- Case Study : Racemic mixtures of structurally similar bicyclo[2.2.1]heptane derivatives were resolved using preparative chiral HPLC with cellulose-based columns, achieving >99% enantiomeric excess (ee) .
Q. What strategies mitigate contradictions in biological activity data across different assay systems?
- Experimental Design :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C).
- Control Compounds : Include reference agonists/antagonists (e.g., orexin receptor ligands) to validate assay reliability .
- Data Interpretation : Cross-validate results with computational docking studies to reconcile discrepancies in IC₅₀ values .
Q. How can computational modeling predict the compound’s interaction with biological targets like GPCRs or enzymes?
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to orexin receptors or monoamine oxidases.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .
- Validation : Compare predicted binding affinities with experimental SPR or ITC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
